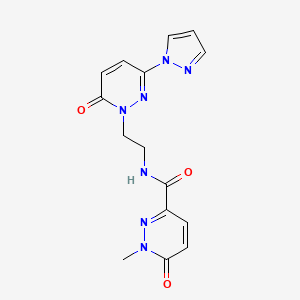

1-methyl-6-oxo-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

1-methyl-6-oxo-N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N7O3/c1-20-13(23)5-3-11(18-20)15(25)16-8-10-22-14(24)6-4-12(19-22)21-9-2-7-17-21/h2-7,9H,8,10H2,1H3,(H,16,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHTBWFVMPYMRTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)NCCN2C(=O)C=CC(=N2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-methyl-6-oxo-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide (CAS Number: 1351641-81-0) is a novel chemical entity with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and related studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 341.32 g/mol. The structure contains a pyridazine core fused with a pyrazole moiety, which is significant for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole and pyridazine scaffolds. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: In Vitro Evaluation

In a study examining several derivatives of 1H-pyrazole, it was found that certain compounds demonstrated effective inhibition of microtubule assembly at concentrations as low as 20 μM. The most promising candidates showed significant induction of apoptosis in breast cancer MDA-MB-231 cells, enhancing caspase-3 activity by 1.33 to 1.57 times at 10 μM .

| Compound | Concentration (μM) | Caspase-3 Activity (fold increase) |

|---|---|---|

| 7d | 10 | 1.57 |

| 7h | 10 | 1.33 |

| 10c | 10 | Not specified |

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects appears to involve the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis. This aligns with findings from related studies on similar structures that have shown efficacy against various cancer types including lung, colorectal, and liver cancers .

Anti-inflammatory and Antioxidant Activity

In addition to its anticancer properties, derivatives of the pyridazine scaffold have been reported to possess anti-inflammatory and antioxidant activities. A study demonstrated that certain pyrrolo[3,4-d]pyridazinone derivatives exhibited selective inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes .

| Compound | COX-2 Inhibition (%) | COX-1 Inhibition (%) |

|---|---|---|

| Compound A | 85 | 5 |

| Compound B | 90 | 10 |

Research Findings

Research indicates that compounds similar to This compound can inhibit the growth of various cancer cell types effectively. For instance:

- Breast Cancer : Induction of apoptosis in MDA-MB-231 cells.

- Liver Cancer : Effective against HepG2 cells.

These findings suggest that the structural features of this compound play a crucial role in its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related pyridazine and pyrazole derivatives. Key comparisons include:

Table 1: Structural and Functional Comparison

Key Insights

Bioactivity Profile :

- The target compound’s pyrazole group may confer superior binding affinity compared to simpler aryl substituents (e.g., 369404-26-2) due to enhanced hydrogen-bonding capacity .

- Thioxo-triazole hybrids (e.g., compounds 4(a-i) in ) exhibit measurable antihypertensive activity, suggesting that the pyridazine core is a viable pharmacophore. However, the pyrazole substituent in the target compound could improve solubility or metabolic stability.

Crystallographic studies (via SHELX-based refinements ) of related compounds reveal that pyridazine-carboxamides often form layered hydrogen-bond networks, which stabilize their solid-state structures and influence bioavailability .

Synthetic Complexity :

- The target compound’s synthesis likely involves multi-step reactions, including condensation of pyridazine intermediates with carbohydrazides (similar to methods in ). This contrasts with simpler one-step amidation routes used for 369404-26-2 .

Research Findings and Implications

Hydrogen Bonding and Crystallography :

- Graph-set analysis (as per Etter’s formalism ) predicts that the pyrazole N-H and carbonyl groups in the target compound participate in intermolecular hydrogen bonds, forming robust supramolecular assemblies. This aligns with crystallographic data for pyridazine derivatives refined using SHELX .

The pyrazole moiety may modulate selectivity for ACE subtypes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-methyl-6-oxo-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves coupling pyridazine and pyrazole moieties via nucleophilic substitution or amidation. For example, details a general procedure for analogous pyridazine derivatives: refluxing intermediates (e.g., 6-oxo-3-substituted-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide) with sodium acetate in ethanol, followed by crystallization .

- Key Variables :

- Temperature : Higher temperatures (e.g., reflux) improve reaction rates but may degrade thermally unstable intermediates.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol aids in precipitation.

- Catalysts : Sodium acetate acts as a base to deprotonate intermediates, facilitating coupling .

Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?

- Methodology :

- NMR Spectroscopy : Use DMSO-d6 at 378 K to resolve signals for labile protons (e.g., NH or OH groups), as demonstrated in for related pyridazine derivatives .

- Stability Assays : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC. notes that pyridazine derivatives are generally stable under neutral conditions but hydrolyze in strongly acidic/basic environments .

Q. What analytical techniques are most effective for confirming the molecular structure and purity?

- Primary Methods :

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using solvent references (e.g., DMSO-d6 at δH 2.50 ppm, δC 39.51 ppm) and compare to analogous compounds (e.g., reports δH 8.63 ppm for pyridazine protons) .

- LCMS/HRMS : Confirm molecular weight (expected ~393.43 g/mol based on ) and detect impurities .

- Supplementary Data :

- X-ray Crystallography : For unambiguous confirmation, use SHELXL ( ) to refine crystal structures, though twinning or low resolution may require high-quality crystals .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for pyridazine derivatives, such as conflicting antimicrobial vs. anticancer efficacy?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., pyrazole vs. thiophene in ) and test activity across assays .

- Target Profiling : Use kinase inhibition assays (e.g., MEK inhibition in ) to identify off-target interactions that may explain discrepancies .

- Example :

| Substituent | Bioactivity (IC50) | Target |

|---|---|---|

| Pyrazole () | 0.8 µM (Anticancer) | CDK2 |

| Thiophene () | 2.3 µM (Antimicrobial) | DNA gyrase |

Q. What strategies optimize crystallization of this compound for X-ray studies, given its complex heterocyclic structure?

- Challenges : Flexibility from ethyl linkers and pyrazole/pyridazine rings may hinder crystal packing.

- Solutions :

- Solvent Screening : Use mixed solvents (e.g., DMF/water) to slow nucleation. achieved crystals for a related compound using ethanol/water .

- Additives : Introduce co-crystallization agents (e.g., DMSO) to stabilize conformations .

Q. How do electronic effects of substituents (e.g., pyrazole vs. imidazole) influence the compound’s reactivity in medicinal chemistry applications?

- Mechanistic Insight :

- Pyrazole : Electron-withdrawing nature increases electrophilicity of the pyridazine ring, enhancing nucleophilic attack (e.g., amidation in ) .

- Imidazole : Electron-donating groups stabilize intermediates but may reduce reaction rates.

- Experimental Design :

- DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

- Kinetic Studies : Monitor reaction progress via <sup>19</sup>F NMR if fluorinated analogs are synthesized (e.g., ) .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results for structurally similar pyridazine derivatives?

- Key Factors :

- Counterion Effects : Carboxylate salts () exhibit higher aqueous solubility than esters () .

- Crystallinity : Amorphous forms (e.g., ) may show artificially high solubility compared to crystalline phases .

- Resolution : Standardize protocols (e.g., shake-flask method at 25°C) and report polymorphic forms.

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.